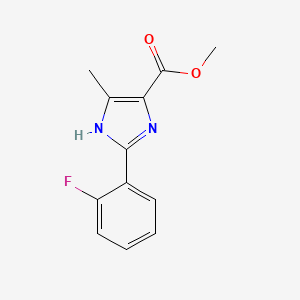![molecular formula C11H14F3O4P B15335639 Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(trifluoromethoxy)phenyl halides under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-(trifluoromethoxy)phenyl iodide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate ester group can be oxidized to form phosphonic acids or reduced to form phosphines.
Cross-Coupling Reactions: The phenyl ring can undergo cross-coupling reactions with various electrophiles, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylphosphonates, while oxidation can produce phosphonic acids .
Applications De Recherche Scientifique
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism by which Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The phosphonate ester group can mimic phosphate groups, enabling the compound to act as an enzyme inhibitor by binding to the active sites of enzymes involved in phosphorylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [2-(Difluoromethoxy)phenyl]phosphonate
- Diethyl [2-(Trifluoromethyl)phenyl]phosphonate
- Diethyl [2-(Trifluoromethylthio)phenyl]phosphonate
Uniqueness
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .
Propriétés
Formule moléculaire |
C11H14F3O4P |
|---|---|
Poids moléculaire |
298.19 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-8-6-5-7-9(10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
Clé InChI |
OTUPFQSWUJTKLL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1OC(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)

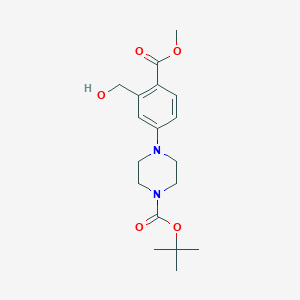
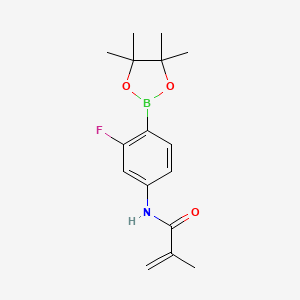

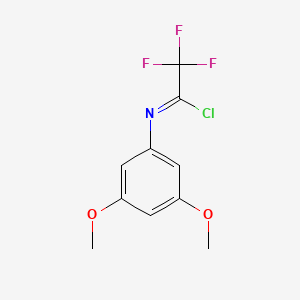
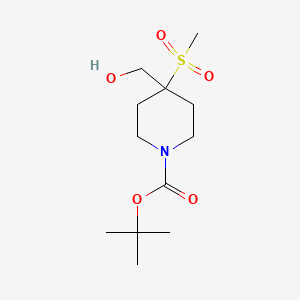
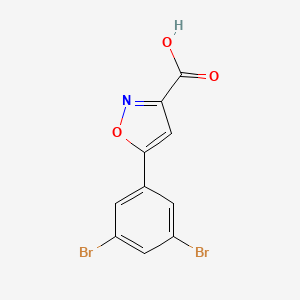
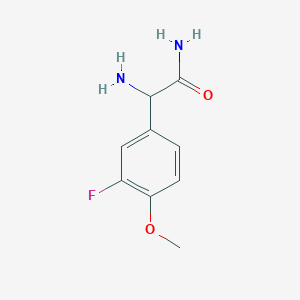

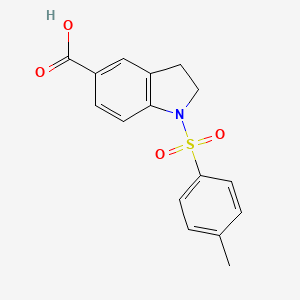
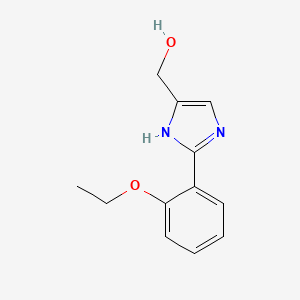
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
